molecular formula C12H12BrNO2 B12997544 Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate

Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate

Cat. No.: B12997544
M. Wt: 282.13 g/mol
InChI Key: RDFDRVXQRJAVDD-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate is a structurally complex heterocyclic compound featuring a fused cyclobutane-indole core. The bromine atom at the 6-position and the strained cyclobutane ring confer unique electronic and steric properties to this molecule. Its synthesis typically involves cycloaddition reactions or halogenation of precursor indole derivatives.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

methyl 6-bromo-1,2,2a,7b-tetrahydrocyclobuta[b]indole-3-carboxylate

InChI

InChI=1S/C12H12BrNO2/c1-16-12(15)14-10-5-3-8(10)9-6-7(13)2-4-11(9)14/h2,4,6,8,10H,3,5H2,1H3

InChI Key

RDFDRVXQRJAVDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2CCC2C3=C1C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable indole derivative, followed by cyclization and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate is being investigated for its potential therapeutic applications. The compound's structure suggests it may exhibit various biological activities similar to other indole derivatives.

Anticancer Activity

Research indicates that indole derivatives can possess anticancer properties. For instance, compounds containing bromine substitutions often enhance biological activity due to increased lipophilicity and potential interactions with biological targets . The specific mechanism of action for this compound in cancer cell lines is still under investigation but may involve apoptosis induction or cell cycle arrest.

Antimicrobial Properties

Indole derivatives have been reported to have antimicrobial effects against various pathogens. The presence of the bromine atom in this compound may enhance its efficacy against resistant strains of bacteria . Studies are ongoing to evaluate its minimum inhibitory concentration (MIC) against common bacterial strains.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various reactions that can lead to the formation of more complex molecules.

Cycloaddition Reactions

This compound can undergo cycloaddition reactions, which are crucial for synthesizing polycyclic compounds. These reactions can be catalyzed by acids or bases and have been shown to produce a range of functionalized indoles .

Functionalization of Indoles

The compound can also be used as a precursor for the synthesis of other functionalized indoles through various substitution reactions. This versatility makes it an important building block in synthetic organic chemistry .

Material Science

Beyond its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.

Photochemical Applications

The compound exhibits photochemical activity which can be harnessed for developing new materials with light-responsive properties. This includes applications in photonic devices and sensors where controlled light interaction is crucial .

Polymer Chemistry

Due to its reactivity and ability to form stable bonds with other materials, this compound could be utilized in the development of polymers with enhanced mechanical properties or specific functionalities tailored for particular applications.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinct properties are best understood through comparison with structurally related indole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological/Physicochemical Properties
Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate Fused cyclobutane-indole core; bromine at C6 High steric strain; potential enhanced reactivity due to electron-withdrawing Br
Methyl indole-3-carboxylate Simple indole scaffold; no substituents at C6 Moderate anticancer activity; lower metabolic stability
Methyl 3-formyl-1H-indole-6-carboxylate Formyl group at C3; carboxylate at C6 Enhanced electrophilicity; distinct activity profile (e.g., enzyme inhibition)
1-Methylindole-3-carboxylic acid Carboxylic acid group at C3; methyl at N1 Low solubility; limited bioavailability

Key Findings:

The cyclobutane ring imposes significant steric strain, which may reduce conformational flexibility but enhance binding specificity in biological targets .

Biological Activity: Unlike Methyl indole-3-carboxylate, which exhibits moderate anticancer activity, the brominated cyclobutane analog may display altered bioactivity due to its enhanced electrophilicity and steric constraints .

Stability and Storage :

  • Stability studies of related indole carboxylates suggest that the target compound may require inert storage conditions (e.g., nitrogen atmosphere) to prevent degradation of the cyclobutane ring or debromination .

Biological Activity

Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate (CAS 2417969-85-6) is a synthetic compound derived from indole, a structure widely recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex bicyclic structure that includes a bromine substituent. The molecular formula is C₁₃H₁₃BrN₁O₂ with a molecular weight of 295.15 g/mol. Its LogP value indicates moderate lipophilicity, which may influence its absorption and distribution in biological systems.

PropertyValue
Molecular FormulaC₁₃H₁₃BrN₁O₂
Molecular Weight295.15 g/mol
LogP4.85
TPSA29.54 Ų
H-Bond Acceptors2
H-Bond Donors0

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Antimicrobial Activity

Preliminary studies indicate that compounds related to indole structures often exhibit antimicrobial properties. For instance, derivatives of indole have shown effectiveness against various bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

Indole derivatives are frequently investigated for their cytotoxic effects on cancer cell lines. Research has shown that certain indole compounds can inhibit the growth of cancer cells by inducing apoptosis or disrupting cell cycle progression. This compound may share similar properties based on structural analogies with known cytotoxic indoles .

Neuropharmacological Effects

Indoles are also known for their psychoactive properties. Some studies suggest that they can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. The specific effects of this compound on neurotransmitter receptors remain to be fully elucidated but warrant further investigation .

Case Studies and Research Findings

While direct studies on this compound are sparse, insights can be drawn from related compounds:

  • Antimicrobial Efficacy : A study on indole derivatives found that compounds with bromine substitutions exhibited enhanced antimicrobial activity compared to their non-brominated counterparts . This suggests potential effectiveness for this compound against bacterial strains.
  • Cytotoxicity Against Cancer Cells : Research on similar indole-based compounds has shown IC50 values in the micromolar range against various cancer cell lines (e.g., A549 lung cancer cells). This positions this compound as a candidate for further cytotoxicity studies .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate?

  • Methodological Answer : Synthesis typically involves cyclization reactions to form the strained cyclobutane ring fused to the indole core. For example, bromination at the 6-position can be achieved via electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions. Cyclobutane formation may leverage photochemical [2+2] cycloadditions or transition-metal-catalyzed ring-closing strategies. Post-functionalization of the ester group is often performed using methylating agents like methyl iodide in the presence of a base .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C) is critical for confirming regiochemistry and stereochemistry, particularly for the cyclobutane ring and bromine placement. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ or [M+Na]+ adducts). X-ray crystallography resolves absolute configuration, especially for diastereomeric mixtures. For example, HRMS analysis of similar cyclobuta[b]indole derivatives shows precise mass matching (<1 ppm error) .

Q. What functional groups enable further chemical modifications of this compound?

  • Methodological Answer : The bromine atom allows cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions), while the ester group can undergo hydrolysis to carboxylic acids for amide coupling. The indole NH and cyclobutane ring strain enable electrophilic substitutions (e.g., sulfonation) or ring-opening reactions under acidic/basic conditions .

Advanced Research Questions

Q. How does the cyclobutane ring’s strain influence reactivity in catalytic transformations?

  • Methodological Answer : The ring strain (~27 kcal/mol in cyclobutane) enhances susceptibility to ring-opening via transition-metal catalysis (e.g., Pd-mediated C–C activation). Researchers should monitor reaction kinetics using in situ IR or NMR to optimize conditions (e.g., temperature, catalyst loading). Computational studies (DFT) can predict regioselectivity in ring-opening pathways .

Q. What strategies resolve contradictions in spectral data for diastereomeric mixtures?

  • Methodological Answer : Diastereomers often exhibit overlapping NMR signals. Use chiral shift reagents (e.g., Eu(hfc)₃) or variable-temperature NMR to separate signals. For example, in benzyl-substituted analogs, NOESY correlations distinguish axial vs. equatorial substituents on the cyclobutane ring .

Q. How can researchers assess the compound’s potential as a bioactive scaffold?

  • Methodological Answer : Screen against enzyme targets (e.g., kinases, cytochrome P450) using fluorescence-based assays or surface plasmon resonance (SPR). For indole derivatives, prioritize testing in neuropharmacological models due to structural similarity to serotonin. Dose-response curves and molecular docking (e.g., AutoDock Vina) validate target engagement .

Q. What are common side reactions during bromine substitution, and how are they mitigated?

  • Methodological Answer : Over-bromination or debromination may occur under harsh conditions. Use low-temperature bromination (0–5°C) with NBS in dry DCM. Monitor reaction progress via TLC and quench excess reagent with sodium thiosulfate. Purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How do electronic effects of substituents impact the indole’s aromatic reactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., Br) deactivate the indole ring, directing electrophiles to the 4- or 5-positions. Use Hammett plots to correlate substituent effects with reaction rates. For instance, bromine at C-6 reduces electron density at C-3, altering regioselectivity in Friedel-Crafts alkylation .

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